Product packaging for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol(Cat. No.:)

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Cat. No.: B13923883
M. Wt: 149.15 g/mol
InChI Key: POHLNIYLUJYYCY-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is a chemical compound based on the pyrazolo[4,3-b]pyridine scaffold, a fused bicyclic structure of significant interest in pharmaceutical and agrochemical research . This heterocyclic system is recognized as a privileged structure in medicinal chemistry due to its similarity to purine bases, making it a valuable isostere in the design of bioactive molecules . Compounds featuring this core structure have been extensively investigated for their diverse biological activities and have been identified as key scaffolds in the development of inhibitors for various kinases, receptors, and enzymes . The pyrazolo[4,3-b]pyridine ring system can be synthesized through multiple routes, often involving the annulation of a pyridine ring onto a pre-formed pyrazole or vice versa . Research into analogous structures has demonstrated their potential as inhibitors for a wide range of biological targets. For instance, derivatives have been explored as potential HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase (Itk) inhibitors, and corticotropin-releasing factor receptor type-1 (CRF1) antagonists . Furthermore, the closely related pyrazolo[3,4-b]pyridine scaffold is found in known drug candidates and inhibitors, such as Glumetinib, a selective c-Met inhibitor with antineoplastic activity, underscoring the therapeutic relevance of this chemical class . As a specific derivative, this compound serves as a versatile building block for further chemical exploration and derivatization. The presence of the hydroxyl group at the 6-position and the methyl group on the pyrazole nitrogen offers distinct sites for chemical modification, enabling researchers to fine-tune the physicochemical and pharmacological properties of resulting compounds for specific applications in hit-to-lead optimization campaigns . This product is intended for research purposes as a chemical reference standard or an intermediate in organic synthesis. Intended Use and Disclaimer: This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B13923883 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methylpyrazolo[4,3-b]pyridin-6-ol

InChI

InChI=1S/C7H7N3O/c1-10-4-7-6(9-10)2-5(11)3-8-7/h2-4,11H,1H3

InChI Key

POHLNIYLUJYYCY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=C(C=N2)O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2h Pyrazolo 4,3 B Pyridin 6 Ol and Its Derivatives

Retrosynthetic Analysis of the 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Core

A logical retrosynthetic analysis of the this compound core reveals two primary disconnection approaches. The first strategy involves the disconnection of the pyrazole (B372694) ring from a pre-existing pyridine (B92270) scaffold. A plausible retrosynthetic scheme for pyrazolo[4,3-b]pyridines begins with the target molecule and works backward to readily available starting materials. rsc.org This approach envisions the pyrazole ring being formed from a substituted pyridine precursor. For instance, a key disconnection can be made at the N-N bond and the C-C bond of the pyrazole ring, leading back to a functionalized pyridine intermediate. A proposed retrosynthesis starts from 2-chloro-3-nitropyridines, which can be converted to pyridinyl keto esters. rsc.org These intermediates can then undergo a Japp–Klingemann reaction to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the pyrazole ring. rsc.org

The second major strategy involves the annulation of a pyridine ring onto a pre-formed pyrazole. This approach typically starts with a substituted aminopyrazole, which then undergoes cyclization with a suitable three-carbon synthon to construct the pyridine ring.

Classical and Modern Synthetic Approaches to Pyrazolo[4,3-b]pyridines

The construction of the pyrazolo[4,3-b]pyridine skeleton can be achieved through a range of classical and modern synthetic methods, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Annulation Reactions and Ring-Closing Methodologies

Annulation reactions are a cornerstone in the synthesis of pyrazolo[4,3-b]pyridines. One prominent method involves the annulation of a pyrazole ring onto a functionalized pyridine core. nih.gov An efficient one-pot method has been developed starting from readily available 2-chloro-3-nitropyridines. rsc.orgresearchgate.net This process involves a sequence of an SNAr reaction with a ketoester, followed by a modified Japp–Klingemann reaction and subsequent cyclization. rsc.orgresearchgate.net The key ring-closing step is an intramolecular nucleophilic substitution of the nitro group by a hydrazone anion. rsc.org

Another approach is the annulation of a pyridine fragment to an amino-substituted pyrazole ring. rsc.orgnih.gov This often involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes with active methylene (B1212753) compounds. rsc.org

Strategies Utilizing Pre-formed Pyrazole or Pyridine Rings

The synthesis of pyrazolo[4,3-b]pyridines can be efficiently achieved by utilizing either a pre-formed pyrazole or a pyridine ring as the starting material.

When starting with a pre-formed pyrazole, the pyridine ring is constructed onto it. A common method involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov For example, the condensation of 5-aminopyrazole with α,β-unsaturated ketones can lead to the formation of the pyrazolo[3,4-b]pyridine core, a constitutional isomer of the target scaffold. mdpi.com While not directly yielding the [4,3-b] isomer, this highlights the general principle of pyridine ring formation.

Conversely, starting with a pre-formed pyridine ring, the pyrazole ring is annulated. A notable example is the synthesis from 2-chloro-3-nitropyridines, which serve as versatile precursors for the construction of the fused pyrazole ring. rsc.orgresearchgate.net

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrazolopyridines in a single step. A one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported via a multi-component approach, demonstrating the power of MCRs in generating molecular diversity. researchgate.net These reactions often proceed by combining three or more starting materials in a single reaction vessel to generate a product that contains portions of all the reactants. nih.gov For instance, a three-component reaction of phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole can yield dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one derivatives. acs.org While this leads to a different fused system, it illustrates the potential of MCRs in constructing related heterocyclic scaffolds.

Catalytic Methods (e.g., Palladium-catalyzed Cross-couplings, Acid Catalysis)

Catalytic methods, particularly those employing transition metals like palladium, have become indispensable tools in modern organic synthesis and have been applied to the construction of pyrazolopyridine systems. Palladium-catalyzed cross-coupling reactions can be utilized to form key C-C or C-N bonds in the synthesis of the pyrazolo[4,3-b]pyridine scaffold. An efficient method for the synthesis of pyrazolo[3,4-b]pyridines involves a palladium-catalyzed reaction of β-halovinyl/aryl aldehydes and aminopyrazoles under microwave irradiation. rsc.org

Acid catalysis is also frequently employed, particularly in condensation and cyclization steps. For example, the condensation of aminopyrazoles with ketoesters to form pyrazolo[3,4-b]pyridin-6-ones is often acid-catalyzed. nih.gov The synthesis of novel pyrazolo[3,4-b]pyridines has been achieved via the cyclization of 5-amino-1-phenylpyrazole (B52862) with an unsaturated ketone in the presence of ZrCl4 as a Lewis acid catalyst. mdpi.com

Synthesis of Key Intermediates and Precursors for Pyrazolo[4,3-b]pyridine Scaffolds

The successful synthesis of this compound and its derivatives relies heavily on the efficient preparation of key intermediates and precursors.

For strategies involving the annulation of a pyrazole ring onto a pyridine, functionalized pyridines are crucial precursors. As mentioned, 2-chloro-3-nitropyridines are versatile starting materials that can be readily converted into pyridinyl keto esters, setting the stage for subsequent pyrazole ring formation. rsc.org

In approaches that build the pyridine ring onto a pre-existing pyrazole, substituted aminopyrazoles are the key building blocks. For example, 4-aminopyrazole-5-carbaldehydes are important precursors for the construction of the pyridine ring through condensation reactions. rsc.org The synthesis of 5-aminopyrazoles is well-established and often involves the reaction of hydrazines with β-ketonitriles.

The introduction of the 6-hydroxy group can be envisioned through several routes. One possibility is the use of a pyridine precursor already bearing a hydroxyl or a protected hydroxyl group at the corresponding position. Another strategy could involve the synthesis of a pyrazolo[4,3-b]pyridine with a leaving group at the 6-position, which can then be displaced by a hydroxide (B78521) or its equivalent.

The N-methylation to obtain the 2-methyl isomer can be achieved by direct alkylation of the NH-pyrazolo[4,3-b]pyridine core. The regioselectivity of this step would be a critical consideration. Alternatively, the methyl group can be introduced at an earlier stage by using methylhydrazine in the synthesis of the pyrazole ring.

Below is a table summarizing various synthetic approaches for related pyrazolopyridine scaffolds, which could be adapted for the synthesis of the target compound.

Starting MaterialsReaction TypeProduct ScaffoldReference(s)
2-Chloro-3-nitropyridines, Ethyl acetoacetate, Aryldiazonium tosylatesAnnulation/Ring ClosurePyrazolo[4,3-b]pyridines rsc.org
5-Aminopyrazoles, β-KetoestersCondensation/CyclizationPyrazolo[1,5-a]pyrimidines researchgate.net
β-Halovinyl/aryl aldehydes, 3-Aminopyrazoles/5-AminopyrazolesPalladium-catalyzed CyclizationPyrazolo[3,4-b]pyridines rsc.org
3-Aminopyrazol-5-ones, Salicylic aldehydes, Acetylacetic esterMulti-component ReactionDihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones nih.gov
5-Aminopyrazoles, Alkynyl aldehydesTandem CyclizationPyrazolo[3,4-b]pyridines nih.gov

Implementation of Green Chemistry Principles in Pyrazolo[4,3-b]pyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazolopyridines, to reduce environmental impact, improve safety, and enhance efficiency.

One of the most prominent green techniques is the use of microwave irradiation . osi.lv Microwave-assisted synthesis has been successfully used for one-pot, multi-component reactions to produce pyrazolo[3,4-b]pyridine derivatives. nih.govresearchgate.net This method drastically reduces reaction times from hours to minutes, often increases product yields, and minimizes the formation of byproducts compared to conventional heating methods. researchgate.netresearchgate.net

The use of environmentally benign solvents and catalysts is another cornerstone of green pyrazolopyridine synthesis. Several procedures have been developed that utilize water as a solvent, which is non-toxic, inexpensive, and safe. researchgate.netmdpi.com Furthermore, the development of heterogeneous or reusable catalysts aligns with green chemistry goals. For example, Zirconium(IV) chloride (ZrCl₄) has been employed as a low-toxicity, water-stable, and cost-effective Lewis acid catalyst for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.com Another innovative approach uses a sulfonated amorphous carbon material (AC-SO₃H) as a highly active, reusable solid acid catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds under mild, room-temperature conditions. rsc.org

Multi-component reactions (MCRs), often performed under microwave or catalytic conditions, are inherently green as they combine several synthetic steps into a single operation, which reduces waste, saves energy, and improves atom economy. nih.govresearchgate.net

Table 4: Green Chemistry Approaches in Pyrazolopyridine Synthesis This table highlights various green methodologies applied to the synthesis of pyrazolopyridine scaffolds.

Green Principle Methodology Advantages Reference
Energy Efficiency Microwave-assisted synthesis Rapid reaction times, higher yields, fewer byproducts osi.lvnih.govresearchgate.netresearchgate.net
Safer Solvents Use of water as a reaction medium Non-toxic, non-flammable, inexpensive researchgate.netmdpi.com
Catalysis Use of ZrCl₄ as a Lewis acid catalyst Low toxicity, air and water stable, reusable mdpi.com
Catalysis Use of sulfonated amorphous carbon (AC-SO₃H) Reusable solid acid catalyst, mild reaction conditions rsc.org
Atom Economy One-pot, multi-component reactions Reduced waste, operational simplicity, higher efficiency nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 2 Methyl 2h Pyrazolo 4,3 B Pyridin 6 Ol Derivatives

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the pyrazolopyridine ring system is a complex interplay between the electron-rich nature of the pyrazole (B372694) ring and the generally electron-deficient character of the pyridine (B92270) ring. The pyridine ring itself is typically resistant to electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. quimicaorganica.orgwikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, leading to even greater deactivation. quimicaorganica.org

However, the presence of the strongly activating hydroxyl (-OH) group at the C-6 position in 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol fundamentally alters this reactivity. The -OH group is a powerful ortho-, para-director, significantly increasing the electron density on the pyridine ring through resonance donation and making it more susceptible to electrophilic attack. The positions ortho (C5 and C7) and para (no para position available) to the hydroxyl group are activated. Attack is anticipated to occur preferentially at the C7 position due to reduced steric hindrance compared to the C5 position, which is adjacent to the ring fusion.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Reagents Predicted Major Product Notes
Nitration NO₂⁺ HNO₃ / H₂SO₄ 2-Methyl-7-nitro-2H-pyrazolo[4,3-b]pyridin-6-ol The activating -OH group facilitates nitration under milder conditions than required for unsubstituted pyridine.
Halogenation Br⁺ / Cl⁺ Br₂ or Cl₂ / Lewis Acid or solvent 7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Halogenation is expected at the activated C7 position.
Sulfonation SO₃ Fuming H₂SO₄ 2-Methyl-6-hydroxy-2H-pyrazolo[4,3-b]pyridine-7-sulfonic acid Reaction likely requires heat but is possible due to the activating group.
Friedel-Crafts Acylation R-C=O⁺ RCOCl / AlCl₃ No reaction or complexation Friedel-Crafts reactions are generally unsuccessful with pyridine as the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring. quimicaorganica.org This is likely to occur despite the activating -OH group.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the this compound core are not straightforward, as the hydroxyl group is a poor leaving group. For nucleophilic substitution to occur at the C6 position, the -OH group must first be converted into a better leaving group, such as a sulfonate ester (tosylate or mesylate) or a triflate. This transformation creates a strong electrophilic center at C6, which can then be attacked by a variety of nucleophiles.

The general strategy involves a two-step process:

Activation of the Hydroxyl Group: Reaction of the parent compound with an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, or triflic anhydride) in the presence of a base.

Nucleophilic Displacement: The resulting sulfonate ester can then undergo an SNAr reaction with a suitable nucleophile.

Studies on related heterocyclic systems, such as 4-chloro-1H-pyrazolo[3,4-b]pyridine, have shown that the C4 position is susceptible to nucleophilic displacement by various nucleophiles including azide, amines, and methoxide. scilit.com By analogy, an activated C6 position on the pyrazolo[4,3-b]pyridine ring is expected to be similarly reactive.

Table 2: Potential Nucleophilic Substitution Reactions on an Activated Derivative

Activating Group (LG) Nucleophile (Nu⁻) Reagents Potential Product
Tosylate (-OTs) Azide (N₃⁻) NaN₃ 6-Azido-2-methyl-2H-pyrazolo[4,3-b]pyridine
Tosylate (-OTs) Amine (R₂NH) R₂NH, heat 6-(Dialkylamino)-2-methyl-2H-pyrazolo[4,3-b]pyridine
Triflate (-OTf) Alkoxide (RO⁻) RONa 6-Alkoxy-2-methyl-2H-pyrazolo[4,3-b]pyridine
Triflate (-OTf) Cyanide (CN⁻) NaCN or KCN 2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile

Oxidation and Reduction Reactions

The oxidation and reduction of this compound are dictated by the two main components of the molecule: the phenol-like hydroxylated pyridine ring and the fused aromatic system.

Reduction: Aromatic systems are generally resistant to reduction. youtube.com The pyrazolopyridine nucleus is expected to be stable under typical reducing conditions. However, catalytic hydrogenation using catalysts like platinum, palladium, or nickel under forcing conditions (high pressure and elevated temperature) could potentially reduce the pyridine portion of the molecule. This would likely result in the selective hydrogenation of the pyridine ring to yield 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridin-6-ol, as the pyrazole ring is generally less susceptible to catalytic hydrogenation.

Investigation of Rearrangement Reactions (e.g., C-N-migration)

While rearrangement reactions of the this compound molecule itself are not documented, a notable rearrangement has been observed during the synthesis of the pyrazolo[4,3-b]pyridine core. A study by Minyaev et al. in 2023 reported an unusual C-N migration of an acetyl group during a one-pot synthesis of pyrazolo[4,3-b]pyridine derivatives. nih.govresearchgate.net

The reaction sequence started from 2-chloro-3-nitropyridines, which were reacted with ethyl acetoacetate. The subsequent Japp-Klingemann reaction with an arenediazonium salt was expected to lead directly to the cyclized pyrazolopyridine. However, an N-acetyl hydrazone intermediate was isolated. This intermediate, upon treatment with a nucleophilic base like pyrrolidine, underwent deacetylation and cyclization to form the final product. The formation of this N-acetyl intermediate, rather than the expected C-acetyl hydrazone, points to a rearrangement occurring during the reaction sequence. nih.gov This finding is significant as it reveals an alternative mechanistic pathway in the formation of this heterocyclic system.

Elucidation of Reaction Mechanisms

The mechanisms for the potential reactions of this compound derivatives are based on well-established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex. wikipedia.orglibretexts.org The attacking electrophile (E⁺) is first drawn to the π-electron system of the activated pyridine ring. The attack, preferentially at C7, temporarily disrupts the ring's aromaticity. The activating C6-OH group helps to stabilize the positive charge of the intermediate through resonance. A subsequent deprotonation step by a weak base restores the aromaticity, yielding the substituted product.

Nucleophilic Aromatic Substitution: For an activated derivative (e.g., a 6-tosylate), the SNAr mechanism involves a two-step addition-elimination process. A nucleophile first attacks the electron-deficient carbon atom bearing the leaving group (C6), forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring system. In the second, typically rapid step, the leaving group (e.g., tosylate anion) is eliminated, which restores the aromaticity of the ring.

C-N-Migration Rearrangement: A plausible mechanism for the C-N acetyl migration observed by Minyaev et al. involves the initial formation of a C-acetyl hydrazone from the Japp-Klingemann reaction. nih.gov This is followed by a nucleophile-assisted process where the acetyl group migrates from the carbon to the adjacent nitrogen atom. The proposed mechanism suggests that the heterocyclic nitrogen of the pyridine ring may play a role in coordinating the nucleophile, facilitating the rearrangement. The resulting N-acetyl hydrazone intermediate is then deacylated by the nucleophilic base (pyrrolidine), which subsequently promotes the final intramolecular cyclization via nucleophilic attack on the nitro-activated C-Cl bond, followed by elimination to form the stable pyrazolo[4,3-b]pyridine ring system. nih.gov

Structure Activity Relationship Sar Investigations of 2 Methyl 2h Pyrazolo 4,3 B Pyridin 6 Ol Analogues

Design Principles for Generating Structural Diversity

The generation of a diverse library of analogues is the foundational step in any SAR investigation. For the pyrazolopyridine core, medicinal chemists employ several established design principles to create a wide array of structurally varied molecules for biological screening.

One primary strategy is molecular hybridization , which involves covalently linking the pyrazolopyridine scaffold with other known pharmacophores. This approach aims to create hybrid molecules that possess synergistic or enhanced biological properties derived from each constituent part.

Another key principle is the introduction of diverse functional groups at various positions on the heterocyclic ring system. researchgate.net By systematically incorporating a range of substituents—including electron-donating groups, electron-withdrawing groups, alkyl chains, and aryl moieties—chemists can probe the electronic and steric requirements of the biological target. researchgate.netrsc.org This method allows for the fine-tuning of a compound's properties, influencing its potency, selectivity, and pharmacokinetic profile. The synthesis of various isomeric pyrazolopyridine derivatives is also a crucial tactic, as the spatial arrangement of atoms can dramatically alter how a molecule interacts with its target. nih.gov

Modern synthetic methodologies, such as multi-component reactions , enable the efficient, one-pot synthesis of highly functionalized and substituted pyrazolopyridine derivatives. researchgate.net This accelerates the creation of diverse compound libraries. Furthermore, a ring fusion strategy , where additional rings are fused to the core pyrazolopyridine structure, is employed to explore new chemical space and develop novel classes of inhibitors. nih.gov These design principles collectively provide a robust framework for generating the structural diversity necessary for comprehensive SAR studies.

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of pyrazolopyridine analogues is highly sensitive to the nature and position of substituents on the core scaffold. SAR studies have revealed critical insights into how modifying these substituents can modulate potency and selectivity against various biological targets, including protein kinases and other enzymes implicated in disease.

For instance, in a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, it was observed that increasing the steric bulk of the substituent at the 4-position led to a gradual reduction or complete loss of antiproliferative activity. nih.gov Specifically, compounds with a polar 4-hydroxyphenyl group at the 7-position, combined with no substitution at the 4-position, proved to be the most potent against several cancer cell lines. nih.gov This highlights the delicate balance of steric and electronic factors required for activity.

Similarly, investigations into pyrazolo[3,4-c]pyridine derivatives as antiproliferative agents found that a 3-phenyl substitution was a key feature for potent activity. nih.gov The most active compounds, with IC50 values in the low micromolar range, possessed a 3-phenyl group along with a 7-phenylamino substituent. nih.gov The conversion of a nitrile group at the 5-position to a carboxamidine further enhanced cytotoxicity, demonstrating that even small modifications can have a significant impact. nih.gov

In another example targeting the PD-1/PD-L1 protein-protein interaction, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized and evaluated. nih.gov The preliminary SAR from this study led to the identification of compound D38 as a highly potent inhibitor with an IC50 value of 9.6 nM, underscoring the effectiveness of targeted substituent variation. nih.gov Studies on pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 interaction revealed that the position of substituents on the pyrazole (B372694) ring itself is critical; an N-2 substituted regioisomer showed only modest activity, whereas the corresponding N-1 substituted hit compound was highly active. acs.org

These findings are often quantified and summarized in data tables to provide a clear comparison of analogue performance.

Table 1: Antiproliferative Activity of Substituted Pyrazolo[3,4-c]pyridine Analogues

CompoundCore ScaffoldKey SubstituentsCell LineIC50 (µM)Reference
163-phenylpyrazolo[3,4-c]pyridine7-phenylamino, 5-cyanoMIA PaCa-21.6 nih.gov
163-phenylpyrazolo[3,4-c]pyridine7-phenylamino, 5-cyanoPC-34.3 nih.gov
173-phenylpyrazolo[3,4-c]pyridine7-phenylamino, 5-carboxamidineMIA PaCa-20.87 nih.gov
173-phenylpyrazolo[3,4-c]pyridine7-phenylamino, 5-carboxamidinePC-31.2 nih.gov

Table 2: c-Met Kinase Inhibitory Activity of Thioxopyrazolo[3,4-b]pyridine Analogues

CompoundCore ScaffoldSubstituent (R)c-Met IC50 (nM)Reference
5aThioxopyrazolo[3,4-b]pyridineH4.27 ± 0.31 rsc.org
5bThioxopyrazolo[3,4-b]pyridineCl7.95 ± 0.17 rsc.org
Cabozantinib (Reference)--5.38 ± 0.35 rsc.org

Scaffold Hopping Approaches in Medicinal Chemistry

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures that maintain or improve upon the biological activity of a known parent compound. This technique is particularly valuable for discovering compounds with new intellectual property, enhanced potency, or more favorable physicochemical and pharmacokinetic properties. The approach involves modifying the central scaffold of a molecule while preserving the key pharmacophoric features responsible for its interaction with the biological target.

This strategy has been successfully applied to scaffolds related to pyrazolopyridines. For example, in the development of Tropomyosin receptor kinase (TRKA) inhibitors, a scaffold hopping approach combined with computer-aided drug design was used to synthesize a series of pyrazolo[3,4-b]pyridine derivatives. rsc.org This led to the discovery of compound C03, which exhibited potent TRKA inhibition with an IC50 of 56 nM and selective antiproliferative activity against the Km-12 cancer cell line. rsc.org

Another application involved mitigating the metabolic liabilities of a lead compound containing quinoline (B57606) and thiazole (B1198619) rings. nih.gov A scaffold hopping strategy replaced these metabolically vulnerable rings with more electron-deficient and stable heterocycles, such as pyridine (B92270) and pyrazole, which significantly improved the compound's metabolic stability. nih.gov Further hopping from a pyrimidine (B1678525) to a pyrazolopyrimidine ring enhanced stability even more. nih.gov

Ligand Efficiency and Lipophilicity Considerations in Scaffold Modification

In modern drug design, optimizing the potency of a compound is not the sole objective; it must be balanced with maintaining favorable physicochemical properties to ensure drug-likeness. Two key metrics used to guide this process during scaffold modification are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). csmres.co.uknih.gov

Ligand Efficiency (LE) is a measure of the binding energy of a compound per non-hydrogen atom. mtak.hu It provides a way to compare the affinity of molecules while normalizing for their size. csmres.co.uk A high LE value is desirable, especially in early-stage drug discovery, as it indicates that a compound is achieving high affinity with a relatively small and efficient structure. It is recommended that the LE value during lead optimization be maintained above 0.3. researchgate.net

Lipophilicity (often measured as logP or logD) is a critical property that influences a molecule's solubility, permeability, metabolism, and potential for off-target toxicity. While increasing lipophilicity can sometimes enhance binding affinity through hydrophobic interactions, excessive lipophilicity is a major cause of compound attrition in drug development. csmres.co.uk

Lipophilic Ligand Efficiency (LLE) combines potency and lipophilicity into a single metric (LLE = pIC50 - logP/D). mtak.huresearchgate.net LLE assesses how efficiently a compound's lipophilicity is being used to achieve its potency. csmres.co.uk An ideal LLE for an optimized drug candidate is typically in the range of 5 to 7 or greater. mtak.hu This metric helps ensure that gains in potency are not achieved at the expense of excessive, non-specific lipophilicity. researchgate.net

In the development of novel pyridine and pyrazolyl pyridine conjugates, researchers calculated both LE and LLE to better understand their SAR. nih.gov It was found that the most potent compounds, which featured polar functional groups, also had the best LE and LLE values. For example, the most active compound in the series had an LLE of 5.41 at MCF-7 cells and 5.60 at HepG2 cells, highlighting the successful incorporation of polar functionalities to achieve potent and efficient cytotoxicity. nih.gov These metrics serve as crucial guideposts for medicinal chemists, helping them to navigate the multi-parameter optimization challenge of creating potent, selective, and drug-like candidates from scaffolds like 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to determine the molecule's geometry, electron distribution, and thermodynamic stability. By solving the Schrödinger equation for the molecule, researchers can obtain optimized molecular structures and calculate various electronic properties, which are crucial for predicting reactivity and intermolecular interactions.

Tautomerism Studies: Relative Stability of 1H- and 2H-Isomers

The pyrazolo[4,3-b]pyridine scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. The relative stability of these tautomers is a critical factor influencing the compound's chemical behavior and its interactions with biological targets.

Computational methods are essential for evaluating the energies of these tautomers. For the parent pyrazolo[3,4-b]pyridine system, which is closely related, semi-empirical calculations like Austin Model 1 (AM1) have been employed to assess tautomeric preference. These studies have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer, with a calculated energy difference of nearly 9 kcal/mol (37.03 kJ/mol). mdpi.com This pronounced stability of the 1H form is a key characteristic of this heterocyclic system. While the target molecule is specified as the 2-Methyl derivative, thereby locking the tautomeric form, understanding the stability of the underlying scaffold is crucial for designing related compounds and interpreting experimental results. Ab initio calculations on similar pyridone/hydroxypyridine systems further refine these energy predictions by incorporating geometry optimization, polarization functions, and correlation energy. wayne.edu

Relative Stability of Pyrazolopyridine Tautomers
TautomerComputational MethodRelative Energy Difference (kcal/mol)Reference
1H-pyrazolo[3,4-b]pyridineAM10 (Reference) mdpi.com
2H-pyrazolo[3,4-b]pyridineAM1+8.85 mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. These methods are central to modern drug discovery, providing insights into binding affinity and mechanism of action. nih.govnih.gov

Docking algorithms predict the preferred orientation of the ligand within the active site of a protein, generating a binding score that estimates the strength of the interaction. Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed picture of the interaction's stability and the conformational changes that may occur upon binding. nih.gov

Elucidation of Ligand-Target Binding Modes

A key outcome of molecular docking studies is the elucidation of the ligand-target binding mode. This involves identifying the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

For the related 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, docking studies have been instrumental in understanding how these molecules inhibit the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov These studies revealed the precise binding mode of the derivatives with the PD-L1 dimer, highlighting the critical intermolecular interactions responsible for their inhibitory activity. nih.gov Similarly, docking studies on other pyrazolopyridine derivatives have been used to understand their inhibitory activity against targets like TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinase A (TrKA), providing a rational basis for structure-activity relationships (SARs). nih.govnih.gov For this compound, such simulations would predict how the methyl group at the N2 position and the hydroxyl group at the C6 position influence its orientation and interactions within a given protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For classes of compounds including pyrazolo[3,4-b]pyridines, 3D-QSAR models have been successfully generated to rationalize the structure-affinity relationships for their activity as A1 adenosine (B11128) receptor antagonists. acs.orgunisi.it These models provide a "map" of the structural features that are either favorable or unfavorable for biological activity. For instance, a QSAR model could indicate that increased hydrophobicity or the presence of a hydrogen bond donor at a specific position on the pyrazolo[4,3-b]pyridine scaffold enhances its potency, thereby guiding the design of more effective analogues.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in in vitro Systems

The therapeutic potential of a compound is determined not only by its biological activity but also by its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities. benthamdirect.comnih.govbohrium.com

Various software platforms can calculate key ADME-related descriptors for a molecule like this compound. These predictions are based on the molecule's structure and include parameters such as solubility, permeability (as an indicator of absorption), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For related pyrazolopyrimidine and pyrazolopyridine derivatives, in silico ADME predictions have been used to assess their drug-likeness, gastrointestinal absorption, and potential for inhibiting drug metabolism enzymes. nih.govbenthamdirect.commdpi.com These computational screens help prioritize compounds for further experimental testing in in vitro systems.

Commonly Predicted In Silico ADME Properties
ADME ParameterPredicted PropertySignificance
AbsorptionAqueous Solubility, Intestinal AbsorptionAffects bioavailability after oral administration.
DistributionBlood-Brain Barrier (BBB) Penetration, Plasma Protein BindingDetermines where the compound goes in the body.
MetabolismCytochrome P450 (CYP) Inhibition/Substrate PotentialInfluences the compound's half-life and potential for drug-drug interactions.
ExcretionRenal clearance (predicted)Indicates how the compound is removed from the body.

Prediction of Spectroscopic Properties (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Computational chemistry can also be used to predict the spectroscopic properties of molecules. This is particularly valuable for confirming the structure of newly synthesized compounds or for identifying unknown substances. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, researchers can compare theoretical spectra to experimental data to validate a proposed structure. compchemhighlights.orggithub.io

For complex heterocyclic systems like pyrazolo[4,3-b]pyridines, DFT calculations are often used to predict ¹H and ¹³C NMR spectra. nih.govresearchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.io Comparing the calculated chemical shifts for different possible isomers or tautomers with the experimental NMR data is a powerful method for structural elucidation. researchgate.net While mass spectrometry is primarily an experimental technique, theoretical calculations can help rationalize observed fragmentation patterns by determining the stabilities of potential fragment ions.

Biological Activity and Target Modulation Studies of 2 Methyl 2h Pyrazolo 4,3 B Pyridin 6 Ol Derivatives in Vitro and Preclinical Models

Enzyme Inhibition Studies

Derivatives of the pyrazolopyridine scaffold have been extensively investigated for their potential to inhibit various enzyme systems, playing a crucial role in the exploration of new therapeutic agents.

Kinase Inhibition

Pyrazolopyridine-based compounds, as bioisosteres of purines, are well-suited to interact with the ATP-binding sites of kinases, leading to the inhibition of their catalytic activity. nih.gov

Cyclin G Associated Kinase (GAK)

While direct inhibition of Cyclin G Associated Kinase (GAK) by 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol derivatives is not extensively documented, research on structurally related scaffolds provides insight into potential activity. GAK, a cellular regulator of clathrin-associated proteins, is a target for broad-spectrum antiviral agents. google.com Studies have focused on isothiazolo[4,3-b]pyridines, which are close structural analogs of pyrazolopyridines, as potent and selective GAK inhibitors. google.commdpi.com These findings suggest that appropriate substitution on related heterocyclic scaffolds can lead to significant GAK binding affinity. mdpi.com

Leucine-Zipper and Sterile-α Motif Kinase (ZAK)

The Leucine-zipper and sterile-α motif kinase (ZAK), a member of the mixed-lineage kinase family, is a potential target for conditions like myocardial hypertrophy. nih.gov A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has been designed as highly selective ZAK inhibitors. researchgate.net Two representative compounds from this series, 7 and 8 , demonstrated potent inhibition of ZAK with IC50 values of 9.1 nM and 11.5 nM, respectively. researchgate.net Compound 8 also showed excellent target specificity in a Kinome profiling against 378 wild-type kinases. researchgate.net

Tropomyosin Receptor Kinase A (TrkA)

Tropomyosin receptor kinases (TRKs), including TrkA, are involved in cell proliferation and differentiation and are targets in oncology. scientific.net Based on scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their TrkA inhibitory activity. scientific.net Among these, compound C03 showed an IC50 value of 56 nM against TrkA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM. scientific.net

Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. daneshyari.com The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a potent and selective inhibitor of CDK1 and CDK2. nih.gov Structure-activity relationship studies led to the discovery of BMS-265246 , a derivative with a 2,6-difluorophenyl substitution, which exhibited potent inhibitory activity against CDK1/cyclin B (IC50 = 6 nM) and CDK2/cyclin E (IC50 = 9 nM). nih.gov The solid-state structure of a closely related analogue bound to CDK2 confirmed that the inhibitor occupies the ATP purine (B94841) binding site. nih.gov

Maternal Embryonic Leucine Zipper Kinase (MELK)

Maternal Embryonic Leucine Zipper Kinase (MELK) is highly upregulated in various cancers, making it a promising anticancer target. mdpi.com A high-throughput screening identified the 3-anilino-1H-pyrazolo[3,4-b]pyridine scaffold as a novel starting point for MELK kinase inhibitors. mdpi.com Subsequent structure-activity relationship studies led to the identification of 21a (4-(4-methylpiperazin-1-yl)-N-{5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide), which demonstrated an IC50 of 0.15 μM against MELK. mdpi.com

CompoundTarget KinaseIC50 (nM)
7 ZAK9.1
8 ZAK11.5
C03 TrkA56
BMS-265246 CDK1/cyclin B6
BMS-265246 CDK2/cyclin E9
21a MELK150

Cholinesterase Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for Alzheimer's disease. While research has been conducted on various pyridine (B92270) and pyrazole (B372694) derivatives as AChE inhibitors, specific studies focusing on the this compound scaffold are limited. nih.govnih.gov However, a series of pyridine derivatives featuring a carbamic function were designed and synthesized as cholinesterase inhibitors. daneshyari.com One of the most potent compounds, carbamate 8 , was found to be a highly effective human AChE inhibitor with an IC50 value of 0.153 μM. daneshyari.com Molecular docking studies indicated that this compound could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. daneshyari.com

CompoundTarget EnzymeIC50 (µM)
Carbamate 8 human Acetylcholinesterase (hAChE)0.153

Other Enzyme Systems

α-Amylase

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic approach for managing type 2 diabetes mellitus. nih.gov While direct studies on this compound derivatives are not prominent, broader research into pyrazole-containing scaffolds has identified various α-amylase inhibitors. nih.govnih.gov

Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications, including the treatment of hyperpigmentation. mdpi.comnih.gov Studies on carbothioamidopyrazole derivatives have shown that substitutions on the pyrazole ring can lead to significant tyrosinase inhibition, with some compounds exhibiting stronger activity than the standard inhibitor, kojic acid. nih.gov The inhibitory mechanism is suggested to involve blocking substrate access to the enzyme's active site. nih.gov

Bacterial DNA Ligase

Bacterial DNA ligase is an essential enzyme for DNA replication and repair, making it an attractive target for novel antibacterial agents. Fragment-based drug design has been applied to this target, leading to the discovery of potent inhibitors. nih.gov Through this approach, 6-azaindazoles, which are isosteres of pyrazolo[4,3-b]pyridines, were identified as nanomolar, AMP-competitive inhibitors of bacterial DNA ligase. nih.gov The lead compound from this series demonstrated antibacterial activity against a range of pathogens. nih.gov

Receptor Modulation

Derivatives of the pyrazolopyridine scaffold have also been shown to modulate the activity of G-protein coupled receptors (GPCRs), acting as allosteric modulators or direct ligands.

Positive Allosteric Modulators (e.g., Metabotropic Glutamate (B1630785) Receptor 4)

Metabotropic glutamate receptor 4 (mGluR4) is a target for neurological disorders such as Parkinson's disease. researchgate.net Positive allosteric modulators (PAMs) of mGluR4 offer a therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate. patsnap.com A novel pyrazolo[4,3-b]pyridine head group was developed from a picolinamide core, leading to the discovery of VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine). researchgate.net This compound was characterized as a potent and selective mGluR4 PAM with suitable pharmacokinetic properties for in vivo studies. researchgate.net

CompoundTarget ReceptorActivity
VU0418506 Metabotropic Glutamate Receptor 4 (mGluR4)Potent and selective Positive Allosteric Modulator (PAM)

Sphingosine 1-Phosphate Receptor 2 Ligand Interactions

Sphingosine 1-phosphate (S1P) receptors, particularly S1PR2, are involved in various physiological and pathological processes. nih.gov By modifying the lead compound JTE-013, a series of new pyrazolopyridine-based S1PR2 ligands were synthesized. nih.govnih.gov Two compounds, 35a and 35b , exhibited binding potencies towards S1PR2 that were comparable to JTE-013, with IC50 values of 29.1 nM and 56.5 nM, respectively. nih.govnih.gov These compounds also demonstrated good selectivity for S1PR2 over other S1P receptor subtypes. researchgate.netnih.gov

CompoundTarget ReceptorIC50 (nM)Selectivity
35a Sphingosine 1-Phosphate Receptor 2 (S1PR2)29.1 ± 2.6High selectivity over S1PR1, 3, 4, and 5 (IC50 > 1000 nM)
35b Sphingosine 1-Phosphate Receptor 2 (S1PR2)56.5 ± 4.0High selectivity over S1PR1, 3, 4, and 5 (IC50 > 1000 nM)
JTE-013 (Reference) Sphingosine 1-Phosphate Receptor 2 (S1PR2)58.4 ± 7.4Selective for S1PR2

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (e.g., HepG-2, HCT116, MCF-7, K562, MV4-11)

Derivatives of the pyrazolopyridine scaffold have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. Research into various substituted pyrazolo[4,3-c]pyridines and related structures has revealed potent activity, often with GI50 (50% growth inhibition) values in the low micromolar range. researchgate.netnih.govnih.gov

Studies have evaluated these compounds against leukemia cell lines such as K562 (chronic myeloid leukemia) and MV4-11 (biphenotypic B myelomonocytic leukemia), as well as solid tumor cell lines including MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma). nih.govnih.govrsc.org For instance, a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines were assessed for their activity against K562, MV4-11, and MCF-7 cells, with the most potent compounds showing low micromolar GI50 values. nih.gov Similarly, 2,4- or 2,6-disubstituted and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines were evaluated for cytotoxicity against K562 and MCF-7 cell lines, also displaying efficacy in the low micromolar range. nih.gov

One of the most active compounds identified in these studies was 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol. researchgate.netnih.gov The structural variations on the pyrazolopyridine core significantly influence the antiproliferative activity. For example, increasing the bulkiness of the substituent at the 4-position of the 2H-pyrazolo[4,3-c]pyridine ring was found to gradually reduce or completely abolish the activity. researchgate.net

Table 1: Antiproliferative Activity of Selected Pyrazolopyridine Derivatives

Compound/Derivative Class Cell Line Activity (GI50/IC50) Reference
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines K562, MV4-11, MCF-7 Low micromolar GI50 values nih.gov
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol K562 Potent activity researchgate.netnih.gov
2,4- or 2,6-disubstituted-2H-pyrazolo[4,3-c]pyridines K562, MCF-7 Low micromolar GI50 values nih.gov
Pyrazolo[3,4-b]pyridin-6-one derivative (I2) HepG2, HCT116, MCF-7 IC50: 3.71 µM (HepG2), 5.72 µM (HCT116), 5.08 µM (MCF-7) rsc.org
Pyrazolo-naphthyridine derivative (5k) MCF-7 Potent activity nih.gov

The cytotoxic effects of pyrazolopyridine derivatives are primarily mediated through the induction of apoptosis, a programmed cell death pathway. nih.gov This is confirmed by several key biochemical markers observed in treated cancer cells. Active compounds trigger the activation of caspases, which are crucial executioner enzymes in the apoptotic cascade. nih.gov Specifically, increased activities of caspases-3/7 have been detected in cells treated with potent 2H-pyrazolo[4,3-c]pyridines. nih.gov

A hallmark of caspase-mediated apoptosis is the cleavage of Poly(ADP-ribose) Polymerase 1 (PARP-1). nih.govnih.gov PARP-1 is a nuclear enzyme involved in DNA repair, and its cleavage by caspases renders it inactive, facilitating cell death. nih.gov Studies on active pyrazolopyridine derivatives, such as 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, have demonstrated their ability to induce specific fragmentation and cleavage of PARP-1. researchgate.netnih.govnih.gov This compound also activated caspase 9, an initiator enzyme in the apoptotic cascade. researchgate.netnih.gov The collective evidence of caspase activation and PARP-1 cleavage strongly supports apoptosis as the primary mechanism of cell death. nih.gov

In addition to inducing apoptosis, certain pyrazolopyridine derivatives exert their antiproliferative effects by modulating the cell cycle. Investigations have shown that active compounds can cause a dose-dependent arrest of cancer cells in specific phases of the cell cycle. nih.gov

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

The pyrazolopyridine scaffold is a versatile structure that has been incorporated into molecules with a broad spectrum of antimicrobial activities. mdpi.com Derivatives have been synthesized and tested against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.govjapsonline.com

In the realm of antibacterial agents, a series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives exhibited good inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. mdpi.com One compound from this series was found to be 8–128 times more potent than reference drugs like ciprofloxacin and levofloxacin against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Other studies on pyrazolo[3,4-b]pyridine derivatives have also reported moderate antibacterial activity against Bacillus subtilis and Escherichia coli. japsonline.com

Beyond antibacterial action, pyrazolopyridine derivatives have shown potential as antifungal agents. nih.gov Certain synthesized compounds were screened for their fungicidal activity, indicating the potential for developing broad-spectrum antimicrobial agents from this chemical class. nih.govresearchgate.net While much of the research has focused on antibacterial and antifungal properties, the diverse biological activities of pyrazolopyridines suggest that exploration of their antiviral potential could also be a fruitful area of investigation. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyrazolopyridine Derivatives

Compound/Derivative Class Target Organism Activity (MIC) Reference
7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones Staphylococcus epidermidis (MRSE) 0.25–4 µg/mL mdpi.com
7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones Streptococcus pneumoniae 0.25–1 µg/mL mdpi.com
Pyrazolo[3,4-b]pyridines Bacillus subtilis Moderate (Inhibition Zone: 12-14 mm) japsonline.com
Pyrazolo[3,4-b]pyridines Escherichia coli Moderate (Inhibition Zone: 12-16 mm) japsonline.com

Antioxidant Activity Investigations

Derivatives of pyrazolopyridine have been investigated for their antioxidant properties. mdpi.com The ability of these compounds to scavenge free radicals is a key measure of this activity. Various newly synthesized pyrazolopyridine derivatives have been screened for their antioxidant potential, with some exhibiting promising results. nih.gov

In one study, compounds were evaluated for their ability to protect DNA from damage induced by bleomycin, an oxidizing agent. Several pyrazolopyridine derivatives demonstrated the capacity to provide this protection. nih.gov Another study focusing on novel heterocyclic compounds, including pyrazole and pyridine moieties, used the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay to evaluate antioxidant potential. nih.gov While specific data on this compound is limited, the broader class of related compounds shows potential in this area. For example, some pyrazolopyrimidine derivatives have been evaluated for their antioxidant and cytotoxic activities on MCF-7 and HepG-2 cell lines, with certain compounds showing good free radical scavenging ability. ymerdigital.com These findings suggest that the pyrazolopyridine scaffold can be a valuable template for the development of new antioxidant agents. nih.gov

Protein-Protein Interaction Modulators (e.g., PEX14-PEX5)

A significant area of research for pyrazolo[4,3-c]pyridine derivatives has been their role as modulators of protein-protein interactions (PPIs). nih.govacs.org Specifically, they have been identified as the first inhibitors of the PEX14-PEX5 PPI, which is crucial for the survival of Trypanosoma parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease. nih.govacs.org

The PEX14-PEX5 complex is essential for importing proteins into glycosomes, which are organelles critical for the parasite's metabolism. nih.gov Disrupting this interaction leads to the mislocalization of glycosomal enzymes, which is fatal for the parasite. nih.govacs.org Through structure-guided computational screening and chemical optimization, a pyrazolo[4,3-c]pyridine derivative was identified as a potent hit. acs.org This lead compound was shown to disrupt the interaction between a PEX5-derived peptide and PEX14, with an EC50 of 265 µM in an AlphaScreen assay. acs.org Further optimization, guided by X-ray crystallography and NMR binding data, led to the development of more potent inhibitors. nih.govacs.org These compounds demonstrated significant cellular activity against Trypanosoma brucei gambiense and Trypanosoma cruzi, highlighting the therapeutic potential of pyrazolopyridine derivatives as PPI modulators for treating parasitic infections. nih.govacs.org

Studies on Metabolic Stability and Enzyme Induction in in vitro Systems (e.g., Cytochrome P450 isoforms)

The metabolic stability of a drug candidate is a critical factor in its development, as it influences bioavailability and dosing frequency. nih.gov The cytochrome P450 (CYP450) family of enzymes is primarily responsible for the metabolism of most drugs. nih.gov The inclusion of a pyridine ring, a key feature of the pyrazolopyridine scaffold, can significantly impact a compound's metabolic stability. nih.gov

Incorporating an sp2 nitrogen into an aromatic ring, as in pyridine, can potentially increase metabolic stability through two mechanisms. First, it can decrease the electron density on the aromatic carbons, making them less susceptible to oxidation by electrophilic CYP450 enzymes. Second, the nitrogen atom can coordinate with the heme iron of the CYP450 enzyme, a phenomenon known as type II binding. nih.gov While this binding can sometimes lead to the formation of a dead-end complex that inhibits metabolism, studies have shown that type II binders can still be extensively metabolized. This suggests either a rapid equilibrium between the type II bound state and a metabolically active orientation, or an alternative metabolic pathway. nih.gov In vitro studies using systems like human liver microsomes or recombinant CYP450 isoforms (e.g., CYP3A4) are essential for determining the metabolic fate of pyrazolopyridine derivatives and understanding how structural modifications affect their stability and potential for drug-drug interactions. nih.gov

An extensive search for scientific literature and spectral data for the specific chemical compound This compound has revealed a significant lack of publicly available experimental data required to construct the requested article.

Detailed experimental results and research findings for the advanced spectroscopic and spectrometric characterization methodologies specified—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, X-ray Crystallography, and Fluorescence Spectroscopy—could not be located for this particular molecule.

While information exists for related compounds, such as other derivatives of the pyrazolo[4,3-b]pyridine scaffold or different isomers of pyrazolopyridine, the strict requirement to focus solely on this compound cannot be met with the currently accessible data. Without primary sources containing specific spectral data (e.g., chemical shifts, mass-to-charge ratios, vibrational frequencies, crystallographic parameters, or fluorescence properties), it is not possible to generate a thorough, informative, and scientifically accurate article as outlined.

Therefore, the content for the following sections and subsections cannot be provided:

Advanced Spectroscopic and Spectrometric Characterization Methodologies7.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) 7.2. Mass Spectrometry (MS, HRMS) 7.3. Infrared (IR) Spectroscopy 7.4. X-ray Crystallography for Solid-State Structure Determination 7.5. Fluorescence Spectroscopy for Sensing Applications (e.g., pH indicators)

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel and Sustainable Synthetic Methodologies

The advancement of any chemical entity in drug discovery is contingent on efficient and sustainable synthetic routes. For 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol, future research will likely focus on optimizing its production. An efficient method for synthesizing the core pyrazolo[4,3-b]pyridine ring system has been developed from readily available 2-chloro-3-nitropyridines, employing a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. researchgate.netnih.gov This existing protocol provides a strong foundation for future work.

Key areas for development include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps through one-pot reactions, and exploring the use of catalysts to improve reaction efficiency and reduce waste. researchgate.netnih.gov

Flow Chemistry: Adapting the synthesis to continuous flow processes could enhance scalability, safety, and consistency, which is crucial for producing larger quantities for extensive preclinical testing.

Microwave-Assisted Synthesis: This technique could significantly reduce reaction times and potentially improve yields, accelerating the synthesis of analogues for structure-activity relationship (SAR) studies.

Table 1: Future Synthetic Methodology Development
ApproachObjectivePotential Advantages
Green ChemistryReduce environmental impact and improve sustainability.Lower waste, use of safer reagents, reduced energy consumption.
Flow ChemistryImprove scalability and process control.Enhanced safety, higher consistency, easier scale-up.
Microwave-Assisted SynthesisAccelerate reaction times for analogue synthesis.Rapid synthesis of a library of compounds for SAR studies.

Exploration of Undiscovered Biological Targets and Pathways

The biological activity of this compound remains largely unexplored. However, the broader pyrazolo[4,3-b]pyridine class has been associated with a range of biological targets, suggesting promising avenues for investigation. nih.gov For instance, compounds with this core structure have been studied as potential inhibitors of enzymes crucial in cancer and immunology. nih.govnih.gov

Future research should prioritize screening this compound against a panel of known pyrazolopyridine targets to determine its specific activity profile.

Table 2: Potential Biological Targets for Screening
Target ClassSpecific ExamplesTherapeutic Relevance
Kinasesc-Met, CDK8, Tropomyosin receptor kinases (TRKs)Oncology, Inflammatory Diseases
Immune CheckpointsPD-1/PD-L1Immuno-oncology
Viral EnzymesHIV-1 non-nucleoside reverse transcriptaseAntiviral Therapy
GPCRsMetabotropic glutamate (B1630785) receptor 4 (mGluR4)Neurological Disorders

Systematic screening against such targets would be the first step in elucidating the compound's mechanism of action and identifying its potential therapeutic applications.

Application in Chemical Probes and Tool Compounds for Biological Research

Should this compound demonstrate potent and selective activity against a specific biological target, it could be developed into a valuable chemical probe. Chemical probes are essential tools for basic biological research, allowing for the study of protein function in cellular and organismal systems.

The development pathway would involve:

Affinity and Selectivity Profiling: Confirming high affinity for the intended target and minimal off-target effects.

Structural Modification: Synthesizing derivatives that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for pull-down experiments, without compromising biological activity. For example, related pyrazolopyridine isomers have been successfully developed as fluorescent probes for detecting β-amyloid plaques in Alzheimer's disease research. mdpi.com

Cellular Validation: Demonstrating that the probe can effectively engage its target in a cellular context and can be used to study the downstream biological consequences of target modulation.

The creation of such a tool compound would represent a significant contribution to the study of the identified biological pathway, independent of its direct therapeutic development.

Advanced Computational Design and Optimization of Next-Generation Analogues

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, once an initial biological target is identified, computer-aided drug design (CADD) can be employed to design next-generation analogues with enhanced properties. nih.govnih.gov

Key computational strategies would include:

Molecular Docking: Simulating the binding of this compound into the active site of its target protein to predict binding modes and energies. nih.gov This provides insights into the key interactions driving affinity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This model can then be used to guide the design of new molecules with a higher probability of being active.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction. nih.gov

These in silico techniques can prioritize the synthesis of the most promising analogues, thereby saving significant time and resources in the optimization phase.

Integration with Chemoinformatics and High-Throughput Screening Platforms

To fully explore the potential of the this compound scaffold, modern drug discovery platforms can be leveraged. This involves a synergistic integration of chemoinformatics and high-throughput screening (HTS).

The workflow would entail:

Virtual Library Generation: Using chemoinformatic tools to create large virtual libraries of derivatives based on the core structure of this compound.

In Silico Screening: Screening this virtual library against databases of known protein structures and pharmacophore models to identify compounds most likely to be active against a range of targets. nih.govnih.gov

Prioritization for HTS: Selecting a smaller, diverse, and computationally-vetted subset of compounds for synthesis and subsequent in vitro high-throughput screening.

Data Analysis: Utilizing machine learning and other data analysis techniques to build predictive models from the HTS results, guiding the next cycle of design and testing.

This integrated approach allows for a more systematic and efficient exploration of the chemical space around the lead compound, increasing the probability of discovering novel and potent drug candidates.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of pyrazol-5-amines with suitable carbonyl precursors. For example, CuCl₂·2H₂O in ethanol under reflux efficiently catalyzes the formation of analogous pyrazolo-pyridine derivatives, yielding products in high purity (85–92%) after recrystallization . Optimization includes:
  • Catalyst Screening : Transition metals (e.g., Cu²⁺) enhance regioselectivity.
  • Solvent Choice : Ethanol or dichloromethane improves solubility and reaction kinetics .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from methanol ensures purity .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. High-resolution data (>1.0 Å) are critical for accurate refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrazole protons at δ 7.5–8.5 ppm).
  • MS : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion).
  • Comparative Analysis : Cross-reference with structurally related compounds, such as furo[3,2-b]pyridin-6-ol derivatives, to validate assignments .

Advanced Research Questions

Q. What strategies are employed to analyze the fluorescence properties of pyrazolo-pyridine derivatives, and how do substituents affect photophysical behavior?

  • Methodological Answer :
  • Fluorescence Quantum Yield (Φ) : Measure using integrating sphere setups with a reference standard (e.g., quinine sulfate). Chromeno-pyrazolo-pyridinones show Φ values up to 0.85, indicating strong emission .
  • Substituent Effects :
  • Electron-donating groups (e.g., -OH, -CH₃) enhance fluorescence via extended conjugation.
  • Steric hindrance from bulky substituents reduces quantum yield .
  • Applications : Design fluorescence probes by modifying the pyridine ring with bioorthogonal tags (e.g., alkyne handles) .

Q. How can computational docking studies predict the biological activity of this compound, and what validation methods are used?

  • Methodological Answer :
  • Docking Workflow :

Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.

Target Selection : Use PDB structures (e.g., 6N7A for kinase targets) .

Software : AutoDock Vina or Schrödinger Suite for flexible docking.

  • Validation :
  • Binding Affinity : Compare docking scores (ΔG) with known inhibitors (e.g., ruxolitinib: ΔG = -9.2 kcal/mol) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess complex stability (RMSD < 2.0 Å).

Q. What are the challenges in achieving regioselectivity during the synthesis of pyrazolo-pyridine derivatives, and how can they be mitigated?

  • Methodological Answer :
  • Challenge : Competing pathways (e.g., N1 vs. N2 alkylation) lead to regioisomeric mixtures.
  • Solutions :
  • Catalytic Control : CuCl₂ directs cyclization to the 4,3-b position over 3,4-b isomers .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block hydroxyl groups during coupling reactions .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products, while reflux favors thermodynamic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.